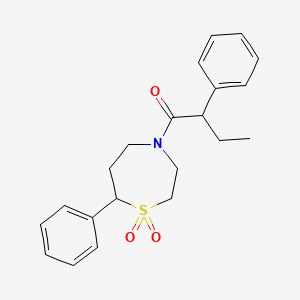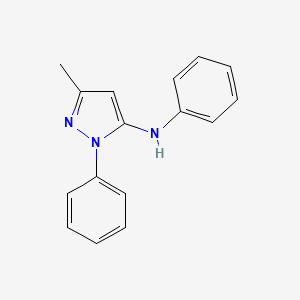
Fmoc-D-Lys(Me,Boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Lys(Me,Boc)-OH is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary protection of the amino group, while the Boc (tert-butyloxycarbonyl) group protects the side chain of lysine. The compound is valuable in the synthesis of complex peptides due to its stability and ease of removal under mild conditions.
作用機序
Target of Action
Fmoc-D-Lys(Me,Boc)-OH, also known as Fmoc-D-Lys(Boc,Me)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The compound plays a crucial role in the formation of peptide bonds, contributing to the synthesis of complex peptides.
Mode of Action
The compound operates through a mechanism known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions. The Boc group, on the other hand, protects the side chain of the lysine residue . The compound interacts with its targets by forming peptide bonds, leading to the creation of the desired peptide sequence.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are essential for creating the peptide’s primary structure. The downstream effects include the synthesis of complex peptides, which can then fold into their respective secondary, tertiary, and quaternary structures.
Pharmacokinetics
Instead, its effectiveness is determined by its efficiency in peptide bond formation and the stability of the protecting groups (Fmoc and Boc) during the synthesis process .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence
Action Environment
The action of this compound is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents necessary for peptide synthesis . Optimal conditions are necessary to ensure the efficacy and stability of the compound during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Me,Boc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain with the Boc group. The process begins with the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) to protect the amino group. This is followed by the protection of the side chain using di-tert-butyl dicarbonate (Boc) under basic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, is common. This method allows for the efficient removal of excess reagents and by-products through simple filtration and washing steps .
化学反応の分析
Types of Reactions
Fmoc-D-Lys(Me,Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Cleavage Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Coupling: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium-hexafluorophosphate), or DIC (N,N’-Diisopropylcarbodiimide) in DMF.
Cleavage: TFA in the presence of scavengers like water or triisopropylsilane.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotection and coupling steps ensure the formation of peptide bonds, while the cleavage step removes protecting groups to yield the final peptide product .
科学的研究の応用
Fmoc-D-Lys(Me,Boc)-OH is extensively used in various scientific research fields:
Chemistry: In the synthesis of complex peptides and proteins for structural and functional studies.
Biology: In the development of peptide-based probes and inhibitors for studying biological processes.
Medicine: In the design of peptide-based drugs and vaccines.
Industry: In the production of synthetic peptides for use in diagnostics, therapeutics, and as research tools.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Me,Boc)-OH but with the L-configuration of lysine.
Fmoc-Lys(Mtt)-OH: Uses the Mtt (4-methyltrityl) group for side chain protection instead of Boc.
Fmoc-Lys(ivDde)-OH: Uses the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group for side chain protection.
Uniqueness
This compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterparts. The use of the Boc group for side chain protection also provides stability under various reaction conditions, making it a versatile choice for peptide synthesis .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSFOFHTAYQLS-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2920771.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)

![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)
![3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2920786.png)

![6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2920788.png)

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2920792.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)
